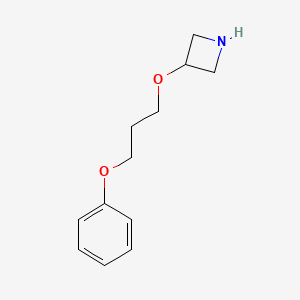

3-(3-Phenoxypropoxy)azetidine

Description

Overview of Azetidine (B1206935) Scaffolds in Advanced Chemical Systems and Research

The azetidine scaffold is increasingly recognized as a "privileged" motif in medicinal chemistry, appearing in a number of bioactive molecules and approved pharmaceuticals. rsc.org Its rigid, three-dimensional structure can significantly influence the physicochemical properties of a molecule, such as polarity and metabolic stability. enamine.netacs.org The introduction of an azetidine ring can improve a compound's pharmacological profile, making it a valuable tool in drug discovery. acs.orgnih.gov Consequently, azetidines are investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, and antiviral agents. nih.govontosight.ainih.gov

Research Context of Substituted Azetidine Derivatives

The functionalization of the azetidine ring at various positions gives rise to a diverse class of substituted derivatives with a broad spectrum of chemical and biological activities. nih.govljmu.ac.uk Research into 3-substituted azetidines, for instance, has led to the development of novel triple reuptake inhibitors. nih.govacs.org The ability to introduce a wide range of substituents onto the azetidine core allows for the fine-tuning of a molecule's properties to achieve desired biological effects. acs.orgchemrxiv.org The compound 3-(3-Phenoxypropoxy)azetidine is one such derivative, featuring a phenoxypropoxy group at the 3-position of the azetidine ring.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1339412-77-9 aksci.com |

| Molecular Formula | C12H17NO2 sigmaaldrich.com |

| Molecular Weight | 207.27 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OCCCOCC2CN2 |

Note: The hydrochloride salt of this compound is also commonly available and has the CAS number 1375474-34-2 and a molecular weight of 243.73 g/mol . sigmaaldrich.combldpharm.combldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(3-phenoxypropoxy)azetidine |

InChI |

InChI=1S/C12H17NO2/c1-2-5-11(6-3-1)14-7-4-8-15-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 |

InChI Key |

BUDYVDBVQOWWCD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidine Derivatives, with Focus on 3 3 Phenoxypropoxy Azetidine

Strategic Considerations in the Synthesis of 3-Substituted Azetidines

The synthesis of 3-substituted azetidines, such as 3-(3-Phenoxypropoxy)azetidine, requires careful strategic planning to efficiently construct the strained four-membered ring and install the desired substituent at the C3 position. Key considerations include the choice of starting materials, the method of ring formation, and the protecting group strategy.

Retrosynthetic Analysis for this compound

A common retrosynthetic approach for this compound begins by disconnecting the ether linkage at the C3 position. This reveals a key intermediate, a protected 3-hydroxyazetidine derivative, and a suitable phenoxypropoxy precursor. A widely used protecting group for the azetidine (B1206935) nitrogen is the benzhydryl (diphenylmethyl) group, which is stable under many reaction conditions and can be readily removed via hydrogenolysis.

This leads to the primary disconnection, suggesting an etherification reaction between a protected 3-hydroxyazetidine and a 3-phenoxypropyl halide or a related electrophile. The protected 3-hydroxyazetidine, in turn, can be retrosynthetically disconnected to simpler, acyclic precursors, often involving the formation of a C-N bond to close the four-membered ring.

Precursor Design and Selection for Azetidine Ring Closure

The synthesis of the key precursor, 1-benzhydryl-3-hydroxyazetidine, is a critical step. A common and efficient method involves the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring. The resulting 1-benzhydryl-3-hydroxyazetidine serves as a versatile platform for the introduction of various substituents at the C3 position.

For the side chain, 3-phenoxypropanol can be readily prepared from phenol (B47542) and 3-chloropropanol. The alcohol functionality of 3-phenoxypropanol can then be converted into a good leaving group, such as a tosylate or a halide, to facilitate the subsequent etherification with the protected 3-hydroxyazetidine.

Classical and Contemporary Approaches for Azetidine Core Construction

The formation of the azetidine ring is often the most challenging step in the synthesis of these heterocycles due to the inherent ring strain. Both classical and contemporary methods have been developed to address this challenge.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of azetidines, as it can overcome the entropic barrier to ring formation. This approach typically involves the formation of a C-N or C-C bond from a suitably functionalized acyclic precursor.

A significant advancement in azetidine synthesis is the use of transition-metal-catalyzed C-H activation/amination reactions. The palladium(II)-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds provides a direct and efficient route to the azetidine core. organic-chemistry.orgnih.gov This methodology relies on a directing group, often a picolinamide (B142947) (PA) group attached to the nitrogen atom, to guide the palladium catalyst to a specific C-H bond for activation and subsequent C-N bond formation. organic-chemistry.org

The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle. The picolinamide-protected amine substrate coordinates to the Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant, such as PhI(OAc)₂, facilitates the reductive elimination of the azetidine product and regenerates the active Pd(II) catalyst. nih.gov This method features low catalyst loading, the use of inexpensive reagents, and mild reaction conditions. organic-chemistry.orgnih.gov

| Substrate | Oxidant | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| N-(2-methylpropyl)picolinamide | PhI(OAc)₂ | 5 | AcOH | 100 | 85 |

| N-(3,3-dimethylbutyl)picolinamide | PhI(OAc)₂ | 5 | AcOH | 100 | 78 |

| N-(2-ethylbutyl)picolinamide | PhI(OAc)₂ | 5 | AcOH | 100 | 92 |

Another innovative approach to azetidine synthesis involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. Lanthanum(III) triflate (La(OTf)₃) has emerged as a particularly effective catalyst for this transformation, promoting the regioselective ring-opening of cis-3,4-epoxy amines to afford 3-hydroxyazetidines. frontiersin.orgnih.govnih.gov

This method is noteworthy for its high regioselectivity, favoring the formation of the four-membered azetidine ring over the alternative five-membered pyrrolidine (B122466) ring via a Baldwin-disfavored 4-exo-tet cyclization. The lanthanum(III) catalyst is believed to coordinate to both the epoxide oxygen and the amine nitrogen, activating the epoxide for nucleophilic attack and pre-organizing the substrate for the desired cyclization pathway. bohrium.com The reaction tolerates a variety of functional groups and proceeds in high yields. frontiersin.orgnih.gov

| Substrate | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (Z)-N-benzyl-4,5-epoxyhexan-1-amine | 5 | DCE | 80 | 95 |

| (Z)-N-(4-methoxybenzyl)-4,5-epoxyhexan-1-amine | 5 | DCE | 80 | 98 |

| (Z)-N-allyl-4,5-epoxyhexan-1-amine | 5 | DCE | 80 | 91 |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds, including the strained four-membered azetidine ring. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] photocycloaddition, also known as the aza Paternò–Büchi reaction, is a photochemical process that involves the reaction of an imine with an alkene to form an azetidine. This reaction is typically initiated by the photoexcitation of the imine to its excited state, which then undergoes a cycloaddition with the alkene. While this method offers a direct route to the azetidine core, its application can be limited by issues of regioselectivity and stereoselectivity. For the synthesis of a 3-substituted azetidine like this compound, this strategy would require a specifically substituted alkene precursor, which may present its own synthetic challenges.

Recent advancements have focused on visible-light-mediated photocycloadditions, which offer milder reaction conditions compared to traditional UV irradiation. These methods often employ photosensitizers to facilitate the reaction.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| N-aryl imine | Styrene | UV light | 1,2,4-triarylazetidine | 60-80 | Generic Example |

| N-tosylimine | Ethyl vinyl ether | Visible light, photosensitizer | N-tosyl-3-ethoxyazetidine | 75 | Generic Example |

Rhodium(I)-catalyzed [2+2] cycloaddition reactions provide an alternative thermal route to azetidine derivatives, particularly for the synthesis of β-lactams (azetidin-2-ones) which can be subsequently reduced to azetidines. In a notable example, a rhodium(I) catalyst facilitates the oxygenative cycloaddition of terminal alkynes and imines to produce β-lactams with high trans diastereoselectivity. This method involves the in situ generation of a rhodium-ketene intermediate. While this approach is primarily directed towards β-lactam synthesis, the resulting products can serve as valuable precursors to 3-substituted azetidines after reduction of the carbonyl group.

| Alkyne | Imine | Catalyst/Oxidant | Product | Yield (%) |

| Phenylacetylene | N-benzylidene-p-anisidine | [Rh(cod)Cl]₂ / 4-picoline N-oxide | trans-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one | 85 |

| 1-Hexyne | N-benzylideneaniline | [Rh(cod)Cl]₂ / 4-picoline N-oxide | trans-3-butyl-1,4-diphenylazetidin-2-one | 78 |

Aza-Michael Addition Approaches to Functionalized Azetidines

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming carbon-nitrogen bonds. This strategy can be cleverly employed to construct the azetidine ring. For instance, the intramolecular aza-Michael addition of a γ-amino-α,β-unsaturated ester can lead to the formation of a 3-functionalized azetidine.

A relevant approach to synthesizing precursors for this compound could involve the aza-Michael addition of an amine to an appropriately substituted Michael acceptor that already contains the phenoxypropoxy moiety or a precursor to it. For example, reacting an amine with an acrylate (B77674) bearing a leaving group at the γ-position can initiate a cascade of Michael addition followed by intramolecular cyclization to yield a 3-substituted azetidine.

| Amine | Michael Acceptor | Conditions | Product | Yield (%) |

| Benzylamine | Methyl 4-bromocrotonate | Base | Methyl 1-benzylazetidine-3-carboxylate | 65 |

| Ammonia | Ethyl 2-(bromomethyl)acrylate | Base | Ethyl azetidine-3-carboxylate | 70 |

Ring-Opening Reactions of Strained Precursors (e.g., Aziridines)

The ring strain of three-membered rings like aziridines can be harnessed for the synthesis of larger, yet still strained, four-membered rings like azetidines. This transformation typically involves the ring-opening of an aziridine (B145994) by a nucleophile, followed by an intramolecular cyclization. The regioselectivity of the initial ring-opening is a critical factor in determining the substitution pattern of the resulting azetidine.

For the synthesis of a 3-substituted azetidine, a 2-(halomethyl)aziridine derivative can be a suitable starting material. Nucleophilic attack at the exocyclic carbon followed by intramolecular cyclization via displacement of the halide can lead to the desired azetidine ring. Alternatively, ring expansion of aziridines can be achieved through rearrangement reactions, often mediated by Lewis acids or transition metals.

| Aziridine Precursor | Reagent | Conditions | Product | Yield (%) |

| N-tosyl-2-(bromomethyl)aziridine | NaH | THF, rt | N-tosyl-1-azabicyclo[1.1.0]butane | - |

| 1-Azabicyclo[1.1.0]butane | Phenoxypropanol, Lewis acid | CH₂Cl₂ | This compound | Plausible |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the amide carbonyl group in azetidin-2-ones, commonly known as β-lactams, provides a straightforward route to the corresponding azetidines. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF).

The synthesis of a 3-(3-phenoxypropoxy)azetidin-2-one precursor could be achieved through a Staudinger [2+2] cycloaddition between a ketene (B1206846) bearing the phenoxypropoxy substituent and an imine. Subsequent reduction would then yield the target azetidine.

| Azetidin-2-one | Reducing Agent | Conditions | Product | Yield (%) |

| 1-Benzyl-4-phenylazetidin-2-one | LiAlH₄ | THF, reflux | 1-Benzyl-4-phenylazetidine | 85-95 |

| 1-Boc-3-methoxyazetidin-2-one | BH₃·THF | THF, 0 °C to rt | 1-Boc-3-methoxyazetidine | 80-90 |

Post-Synthetic Functionalization and Derivatization of Azetidine Scaffolds

Once the core azetidine ring is constructed, post-synthetic functionalization allows for the introduction of diverse substituents and the fine-tuning of molecular properties. For the synthesis of this compound, a key post-synthetic modification would be the alkylation of a 3-hydroxyazetidine precursor.

A common and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. In the context of synthesizing this compound, N-protected 3-hydroxyazetidine would be treated with a base such as sodium hydride, followed by the addition of 1-bromo-3-phenoxypropane. The N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can then be removed under acidic conditions to yield the final product.

| Azetidine Substrate | Reagent(s) | Conditions | Product | Yield (%) |

| N-Boc-3-hydroxyazetidine | 1. NaH; 2. 1-bromo-3-phenoxypropane | THF, 0 °C to rt | N-Boc-3-(3-phenoxypropoxy)azetidine | 70-85 |

| N-Boc-3-(3-phenoxypropoxy)azetidine | Trifluoroacetic acid | CH₂Cl₂, rt | This compound | 90-98 |

Further derivatization of the azetidine nitrogen is also a common strategy to explore the structure-activity relationships of azetidine-containing compounds. This can be achieved through N-alkylation, N-acylation, or N-arylation reactions.

Direct C(sp³)–H Functionalization and Alkylation Strategies

Directly modifying carbon-hydrogen bonds, once considered unreactive, has emerged as a powerful tool in organic synthesis. For azetidine derivatives, intramolecular C(sp³)–H amination catalyzed by transition metals like palladium offers a direct route to the azetidine ring. rsc.org This strategy involves the activation of a γ-C(sp³)–H bond in an amine substrate bearing a directing group, leading to cyclization. For instance, picolinamide (PA) protected amines can undergo palladium-catalyzed intramolecular amination to yield azetidines under relatively mild conditions. rsc.org

Alkylation strategies represent a more traditional yet continually evolving approach. A direct synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. Furthermore, the highly strained 1-azabicyclo[1.1.0]butane (ABB) can be directly alkylated with organometallic reagents in the presence of a copper catalyst to rapidly generate functionalized azetidines. google.com

Chemoselective Displacement and Acylation Reactions

Intramolecular nucleophilic substitution, or cyclization via displacement, is a cornerstone of azetidine synthesis. google.com This method typically involves a γ-amino alcohol or γ-haloamine precursor. The hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate), which is then displaced by the internal amine nucleophile to form the four-membered ring. google.com The chemoselectivity of this reaction is critical, as competing elimination reactions can be a significant side reaction.

Another strategy involves the intramolecular aminolysis of epoxides. For example, cis-3,4-epoxy amines can undergo regioselective intramolecular aminolysis catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) to produce 3-hydroxyazetidines in high yields. googleapis.com

Acylation of the azetidine nitrogen is a key functionalization step. N-acyl-azetidines are not only stable derivatives but the acyl group can also act as an activating group. For instance, acylation of the azetidine ring can make it susceptible to ring-opening reactions with various nucleophiles, providing a pathway to more complex acyclic amines. google.com

Stereoselective Introduction of Substituents

The biological activity of azetidine-containing molecules often depends on their stereochemistry. Consequently, methods for the stereoselective synthesis of these heterocycles are of paramount importance. One approach involves starting from a chiral pool, such as amino acids, to construct enantiomerically pure azetidines.

Alternatively, asymmetric catalysis can be employed. For example, chiral 2-azetines can be hydrogenated using a ruthenium catalyst and a chiral ligand to produce chiral azetidines with high enantiomeric excess. googleapis.com Another powerful method is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which provides a flexible route to chiral azetidin-3-ones with excellent enantiomeric purity. google.com These chiral ketones can then be further functionalized to introduce other substituents stereoselectively. Diastereoselective methods, such as the iodine-mediated cyclization of homoallyl amines, can produce substituted azetidines with specific relative stereochemistry.

Integration of the 3-Phenoxypropoxy Motif into Azetidine Structures

The synthesis of the target compound, this compound, requires the specific attachment of the 3-phenoxypropoxy side chain to the 3-position of the azetidine ring. This is typically achieved after the formation of the core azetidine heterocycle, often starting from a 3-hydroxyazetidine precursor.

Methodologies for Ether Linkage Formation

The formation of the ether linkage in this compound is most commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a 3-hydroxyazetidine derivative to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a 3-phenoxypropyl electrophile (e.g., 3-phenoxypropyl bromide).

A typical synthetic sequence involves:

Protection of the Azetidine Nitrogen: The nitrogen of 3-hydroxyazetidine is often protected with a suitable group, such as a diphenylmethyl (benzhydryl) group, to prevent side reactions.

Formation of the Alkoxide: The protected 3-hydroxyazetidine is treated with a strong base, such as sodium hydride or sodium amide, to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.

Nucleophilic Substitution: The alkoxide then reacts with a 3-phenoxypropyl halide (e.g., chloride or bromide) to form the desired ether linkage.

Deprotection: The nitrogen protecting group is removed, often by hydrogenolysis, to yield the final this compound.

An alternative, but less common, approach would be to react the sodium salt of 3-phenoxypropanol with a protected azetidine bearing a good leaving group at the 3-position, such as a mesylate or tosylate.

Synthetic Yields and Purity Considerations in Azetidine Formation

In the specific context of forming 3-phenoxy-azetidine derivatives, patent literature provides some insights into yields. The Williamson ether synthesis step to form the N-protected precursor, 1-(diphenylmethyl)-3-phenoxyazetidine, can proceed in good yield.

| Reactants | Base/Catalyst | Solvent | Yield |

| 1-(Diphenylmethyl)-3-methanesulfonyloxyazetidine, Phenol | Sodium Amide | Toluene | Good |

| 1-(Diphenylmethyl)-3-methanesulfonyloxyazetidine, Phenol | Phase Transfer Catalyst | Toluene | High |

Advanced Characterization and Analytical Techniques for Structural Confirmation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 3-(3-phenoxypropoxy)azetidine , a complete NMR analysis would involve several types of experiments:

¹H NMR: This experiment identifies the number and type of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the phenoxy group, and the propoxy linker. Key features would include the chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz), which reveal which protons are adjacent to one another. For instance, the diastereotopic methylene (B1212753) protons of the azetidine ring often appear as distinct signals. sigmaaldrich.com

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the carbons of the aromatic phenoxy ring, the aliphatic propoxy chain, and the strained azetidine ring.

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information. For this compound, it would show a characteristic chemical shift for the nitrogen atom within the azetidine ring, helping to confirm the heterocyclic structure. sigmaaldrich.com The chemical shifts of nitrogen atoms in azetidine rings are highly dependent on their substitution and electronic environment. sigmaaldrich.com

2D NMR Techniques: To definitively assign all signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments show correlations between protons (COSY), between protons and the carbons they are directly attached to (HSQC), and between protons and carbons over two or three bonds (HMBC), allowing for a complete and unambiguous assembly of the molecular structure.

Table 1: Predicted NMR Data Types for this compound

| Experiment | Information Provided | Expected Regions of Interest |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Aromatic (δ 6.8-7.5 ppm), Alkoxy (δ 3.5-4.5 ppm), Azetidine (δ 3.0-4.0 ppm) |

| ¹³C NMR | Unique carbon environments | Aromatic (δ 110-160 ppm), Alkoxy (δ 60-80 ppm), Azetidine (δ 40-60 ppm) |

| ¹⁵N NMR | Nitrogen chemical environment | Characteristic azetidine nitrogen shift |

| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H, and long-range C-H correlations | Full structural assignment |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. chemicalbook.com Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. chemicalbook.com

For This compound , which has a molecular formula of C₁₂H₁₇NO₂, the calculated monoisotopic mass would be compared against the experimentally measured value. Techniques like Electrospray Ionization (ESI) are commonly used, which would typically detect the protonated molecule [M+H]⁺. The exceptional accuracy of HRMS allows it to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned molecular formula. chemicalbook.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Monoisotopic Mass (Calculated) | 207.1259 g/mol |

| Typical Ion Observed (ESI+) | [M+H]⁺ |

| [M+H]⁺ Calculated m/z | 208.1332 |

Chromatographic Methods (e.g., LC/MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase HPLC method would likely be used. The purity of a sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main product peak and the tentative identification of any impurities based on their mass-to-charge ratios. This method is invaluable for monitoring a synthesis, allowing a chemist to track the consumption of starting materials and the formation of the desired product over time.

Table 3: Typical Chromatographic Methods for Azetidine Derivatives

| Technique | Application | Information Obtained |

|---|---|---|

| HPLC-UV | Purity Assessment | Retention time, % Purity (e.g., >95%) |

| LC/MS | Reaction Monitoring, Impurity Identification | Retention time, Molecular weight of product and byproducts |

| GC/MS | Analysis of volatile derivatives | Retention time, Fragmentation pattern |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice.

While there is no public record of a crystal structure for this compound, this technique would be the ultimate tool for its structural confirmation. If the compound were chiral, X-ray crystallography on a suitable crystal could determine its absolute stereochemistry. Furthermore, it would provide precise data on bond lengths, bond angles, and the exact conformation (three-dimensional shape) of the molecule, including the pucker of the azetidine ring and the orientation of the phenoxypropoxy side chain. This information is often crucial for understanding a molecule's biological activity and physical properties.

Theoretical and Mechanistic Investigations of Azetidine Ring Systems

Computational Chemistry and Molecular Modeling in Reaction Mechanism Elucidation

While specific computational studies on 3-(3-Phenoxypropoxy)azetidine are not extensively documented in public literature, the principles of computational chemistry are widely applied to understand the reaction mechanisms of analogous azetidine (B1206935) systems. rsc.orgsmu.edu Density Functional Theory (DFT) calculations and other molecular modeling techniques have become indispensable tools for elucidating the intricate pathways of azetidine synthesis and reactivity. mdpi.com

For instance, computational studies have been employed to rationalize the regioselectivity of reactions. In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations have shown that the coordination of a Lanthanum(III) catalyst to the substrate and/or product likely dictates the C3-selective ring closure to form the azetidine ring over the alternative C4-closure that would yield a pyrrolidine (B122466). nih.gov These calculations revealed that the transition state energy for azetidine formation is significantly lower in the presence of the catalyst complex, explaining the observed experimental outcomes. nih.gov

Furthermore, computational modeling helps in understanding the reactivity of strained ring systems. Studies on the radical functionalization of 3-aryl azetidines have used computational analysis to assess how ring strain influences the stability and reactivity of benzylic radicals formed on the ring. chemrxiv.org These analyses indicate that while Giese additions of non-strained benzylic radicals can be reversible, the strain in the azetidine ring can render the process exergonic, favoring product formation. chemrxiv.org Similarly, DFT has been used to confirm that the ring-opening of N-acyl aziridines, a related strained heterocycle, proceeds through a concerted process via electron transfer. mdpi.com Such computational insights are crucial for predicting reaction outcomes and designing new synthetic methodologies applicable to a range of substituted azetidines.

Analysis of Ring Strain and its Influence on Azetidine Reactivity

The defining characteristic of the azetidine ring is its significant ring strain. The strain energy has been experimentally determined to be approximately 25.2-25.4 kcal/mol. clockss.orgresearchgate.net This value is comparable to that of highly strained rings like aziridine (B145994) (approx. 26.7-27.7 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol), and substantially higher than that of the more stable five-membered pyrrolidine ring (5.4-5.8 kcal/mol). clockss.orgresearchgate.net This inherent strain is a double-edged sword: it makes the formation of the azetidine ring synthetically challenging, but it also endows the ring with unique reactivity that can be harnessed for further chemical transformations. researchgate.netingentaconnect.com

The high ring strain is the primary driving force for ring-opening reactions. nih.govmdpi.com Under appropriate conditions, the azetidine ring in compounds like this compound can be opened by various nucleophiles. researchgate.net This reactivity is often triggered by activation of the ring nitrogen, for instance, through protonation or conversion to a quaternary azetidinium salt, which makes the ring carbons more electrophilic. magtech.com.cnresearchgate.net The relief of ring strain provides a strong thermodynamic driving force for these reactions. epfl.ch

Conversely, the strain can also lead to undesired decomposition pathways. For certain N-substituted aryl azetidines, acid-mediated intramolecular ring-opening has been observed, where a pendant nucleophilic group attacks the strained ring. nih.gov This highlights the delicate balance between stability and reactivity that must be managed when designing and handling molecules containing an azetidine core.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 | clockss.orgresearchgate.net |

| Azetidine | 4 | 25.2 - 25.4 | clockss.orgresearchgate.net |

| Pyrrolidine | 5 | 5.4 - 5.8 | clockss.orgresearchgate.net |

| Piperidine | 6 | 0 | clockss.orgresearchgate.net |

Stereochemical Control and Chirality in Azetidine Synthesis

The synthesis of specific stereoisomers of substituted azetidines, such as an enantiomerically pure form of this compound, requires precise control over stereochemistry. The carbon atom at the 3-position, bearing the phenoxypropoxy group, is a potential stereocenter. Numerous strategies have been developed for the stereocontrolled synthesis of chiral azetidines. ingentaconnect.com

A common and effective approach involves the intramolecular cyclization of chiral, non-racemic precursors. ingentaconnect.com For a 3-substituted azetidine, a typical precursor would be a suitably protected 1,3-amino alcohol. ingentaconnect.comarkat-usa.org The stereocenter in the final product is established in the starting material, which can often be derived from the chiral pool. Another powerful strategy is the catalytic asymmetric functionalization of achiral precursors. acs.org For example, the enantioselective difunctionalization of azetines (the unsaturated precursor to azetidines) can generate two new stereogenic centers with high control. acs.org

More complex strategies include stereoselective ring expansions. For instance, rhodium-catalyzed reactions of carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov This process can efficiently transfer chirality from the starting material to the product. nih.gov

Achieving high levels of stereoselectivity—both enantioselectivity (control of absolute stereochemistry) and diastereoselectivity (control of relative stereochemistry)—is a central goal in modern synthetic chemistry.

Enantioselective Synthesis: Catalytic asymmetric synthesis provides the most elegant and efficient route to enantioenriched azetidines. nih.gov Various catalytic systems have been developed:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been used to catalyze the aza-Michael reaction of azetidines with α,β-unsaturated ketones, affording chiral N-substituted products with excellent enantioselectivities (up to 95% ee). nih.gov

Organocatalysis: Chiral organocatalysts, often based on proline or peptide scaffolds, have been successfully employed. For example, the enantioselective α-chlorination of aldehydes followed by a two-pot sequence can produce C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov Peptide-mimic phosphonium (B103445) salts have also been used to catalyze [2+2] cycloadditions to form chiral α-trifluoromethyl azetidines with excellent diastereo- and enantioselectivities. rsc.org

Transition Metal Catalysis: Chiral complexes of copper, rhodium, and other metals are effective for various enantioselective transformations. Copper-catalyzed boryl allylation of azetines, for instance, allows for the creation of two stereocenters in a single step with nearly complete regio-, enantio-, and diastereoselectivity. acs.org

Diastereoselective Synthesis: When multiple stereocenters are present, controlling their relative orientation is crucial. Diastereoselective methods often rely on substrate control, where an existing stereocenter directs the formation of a new one.

Reduction of β-Lactams: The diastereoselective reduction of C-3 functionalized azetidin-2-ones (β-lactams) can produce trans-2,3-disubstituted azetidines. rsc.org

Cyclization of Chiral Precursors: The intramolecular cyclization of γ-amino alcohols derived from chiral amino acids like ephedrine (B3423809) and pseudoephedrine can yield trisubstituted azetidines with good diastereomeric ratios. clockss.org

[2+2] Cycloadditions: The Staudinger cycloaddition of ketenes with imines is a classic method for β-lactam synthesis, and when chiral imines are used, the reaction can proceed with high diastereoselectivity. researchgate.net

| Reaction Type | Catalyst Type | Substrate Class | Stereoselectivity | Reference |

|---|---|---|---|---|

| Aza-Michael Addition | Chiral Phase-Transfer | α,β-Unsaturated Ketones | 90-95% ee | nih.gov |

| α-Chlorination/Cyclization | Organocatalyst | Aldehydes | 84-92% ee | nih.gov |

| Boryl Allylation | Copper/Bisphosphine | Azetines | High (single isomers) | acs.org |

| [2+2] Cycloaddition | Peptide-Mimic Phosphonium Salt | Tethered Ketimines/Allenes | Excellent dr and ee | rsc.org |

Influence of Substituent Effects on Reaction Pathways and Selectivity

The reactivity and selectivity of the azetidine ring are profoundly influenced by the nature of its substituents, both on the ring nitrogen (N1) and the carbon atoms (C2, C3, C4). For this compound, the key substituents are the hydrogen on the nitrogen and the phenoxypropoxy group at C3.

Electronic Effects: The electronic properties of substituents play a critical role in directing reaction outcomes. magtech.com.cn

N-Substituents: The substituent on the azetidine nitrogen governs its nucleophilicity and basicity. An unsubstituted N-H group, as in the parent molecule, allows for reactions like N-alkylation or N-acylation. Conversely, installing an electron-withdrawing group (e.g., sulfonyl, acyl) decreases the nitrogen's nucleophilicity but activates the ring carbons toward nucleophilic attack and is often a prerequisite for ring-opening reactions. researchgate.netrsc.org The presence of an N-aryl group can stabilize intermediates in ring-opening reactions through conjugation. magtech.com.cn

C-Substituents: The C3-phenoxypropoxy group, an ether, is generally considered an electron-donating group through induction. Its presence influences the electron density of the ring. In related 3-ethoxyazetidines, the alkoxy group is known to significantly impact the molecule's electronic properties and reactivity. In ring-opening reactions of unsymmetrically substituted azetidines, electronic effects often control the regioselectivity, with nucleophiles preferentially attacking the carbon atom that can best stabilize a positive charge in the transition state. researchgate.netmagtech.com.cn

Steric Effects: Steric hindrance from bulky substituents can override electronic effects in determining regioselectivity and stereoselectivity. magtech.com.cn

Regioselectivity: In nucleophilic ring-opening reactions, a sterically bulky nucleophile will typically attack the less substituted carbon atom adjacent to the nitrogen, regardless of electronic factors. researchgate.netmagtech.com.cn

Diastereoselectivity: The steric bulk of substituents can influence the facial selectivity of reactions. For example, in the synthesis of cis-2,3-disubstituted azetidines, bulky substituents can lead to a loss of diastereoselectivity due to unfavorable steric interactions in the transition state. rsc.org The size of an ester group in an anionic intramolecular cyclization to form azetidines has been shown to influence the diastereoselectivity of the ring closure. arkat-usa.org

The interplay between steric and electronic effects is crucial. For example, in the alkylation of certain β-lactam enolates, the presence of a bulky substituent favors C-alkylation (a steric effect), whereas an aryl group favors O-alkylation (an electronic effect). acs.org Understanding these substituent effects is paramount for predicting and controlling the chemical behavior of complex azetidines like this compound.

Research Applications of Azetidine Scaffolds in Chemical Science and Beyond

Azetidines as Versatile Synthons in Organic Synthesis

The unique structural and electronic properties of the azetidine (B1206935) ring make it a valuable intermediate in organic synthesis. The ring strain can be strategically harnessed to drive reactions that lead to more complex molecular architectures. rsc.org

The strain energy of the azetidine ring makes it susceptible to ring-opening reactions, providing a pathway to 1,3-amino functionalized products. researchgate.net These reactions can be initiated by nucleophiles, often requiring activation of the azetidine nitrogen or catalysis by a Lewis acid. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. For a compound like 3-(3-Phenoxypropoxy)azetidine, a nucleophile could potentially attack at either the C2 or C4 position, leading to the formation of linear amine derivatives. The specific outcome would depend on the reaction conditions and the nature of the nucleophile. magtech.com.cnresearchgate.net

Ring-expansion reactions of azetidines offer a route to larger, pharmaceutically relevant nitrogen-containing heterocycles. researchgate.net For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to produce 1,3-oxazinan-2-ones. acs.org While specific studies on this compound are not prevalent, the general reactivity of the azetidine core suggests its potential as a precursor for a variety of heterocyclic systems through carefully designed ring-opening and ring-expansion strategies. A biocatalytic one-carbon ring expansion of aziridines to azetidines has also been reported, highlighting the potential for enzymatic methods in modifying these strained rings. nih.gov

| Reaction Type | Description | Potential Products from this compound |

| Nucleophilic Ring-Opening | Cleavage of a C-N bond by a nucleophile, often acid-catalyzed. magtech.com.cn | Linear gamma-amino alcohols or amines with the phenoxypropoxy side chain. |

| Ring Expansion | Insertion of atoms into the azetidine ring to form larger heterocycles. researchgate.netacs.org | Substituted pyrrolidines, piperidines, or other larger N-heterocycles. |

Azetidine derivatives have been successfully employed as ligands and organocatalysts in a range of asymmetric catalytic reactions. birmingham.ac.uk The rigid framework of the azetidine ring can create a well-defined chiral environment around a metal center, leading to high enantioselectivity. rsc.org

Henry Reaction: Chiral azetidine-derived ligands have been utilized in asymmetric Henry reactions, which form a carbon-carbon bond between a nitroalkane and an aldehyde. birmingham.ac.uk The development of catalysts incorporating structures similar to this compound could offer new possibilities for the stereocontrolled synthesis of nitroalcohols.

Suzuki-Miyaura Coupling: Palladium complexes with azetidine-based ligands have demonstrated high activity as catalysts for Suzuki-Miyaura cross-coupling reactions, even in aqueous media. researchgate.netresearchgate.net These reactions are fundamental for the formation of biaryl structures, which are common in pharmaceuticals. An azetidine ligand derived from this compound could potentially modulate the catalyst's solubility and electronic properties.

Sonogashira Coupling: Phosphine-free palladium(II) complexes of azetidine-derived polyamines have been shown to be efficient catalysts for Sonogashira coupling reactions of aryl halides with terminal alkynes. researchmap.jpresearchgate.netresearchgate.net These reactions are crucial for synthesizing aryl alkynes, another important motif in medicinal chemistry.

Michael Addition: Azetidine-containing catalysts have been developed for asymmetric Michael additions. For example, a binuclear zinc-chiral azetidine catalyst has been used for the phospha-Michael addition of phosphites. rsc.org Furthermore, the synthesis of azetidinic amino acids has been achieved through an intramolecular Michael addition to form the azetidine ring. nih.gov Aza-Michael additions have also been employed to synthesize novel azetidine derivatives. mdpi.com

| Catalytic Reaction | Role of Azetidine Scaffold | Potential Application of this compound Derivative |

| Henry Reaction | Chiral ligand to induce enantioselectivity. birmingham.ac.uk | As a chiral ligand for the synthesis of optically active nitroalcohols. |

| Suzuki-Miyaura Coupling | Ligand for palladium catalyst, enhancing activity and stability. researchgate.netresearchgate.net | As a ligand to create novel catalysts for biaryl synthesis. |

| Sonogashira Coupling | Ligand in phosphine-free palladium catalysts. researchmap.jpresearchgate.netresearchgate.net | As a component of catalysts for the synthesis of aryl alkynes. |

| Michael Addition | Chiral catalyst or precursor to products via intramolecular addition. rsc.orgnih.gov | As a building block for chiral catalysts or as a substrate in aza-Michael additions. |

Azetidines as Bioisosteres and Structural Motifs in Chemical Biology

In chemical biology, the azetidine ring is a valuable tool for designing molecules with specific biological functions. Its unique properties allow for the fine-tuning of molecular shape and properties.

The rigid, four-membered ring of azetidine significantly restricts the conformational freedom of a molecule. enamine.net This conformational constraint can be advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation for binding to a biological target, such as a receptor or enzyme. enamine.net This can lead to increased binding affinity and selectivity. The substitution of a more flexible part of a molecule with an azetidine ring can lock in a specific spatial arrangement of functional groups. In the context of this compound, the azetidine ring holds the phenoxypropoxy side chain in a defined orientation relative to the rest of the molecule. Peptides containing azetidine-2-carboxylic acid, a lower homologue of proline, have been shown to be more flexible than their proline-containing counterparts, which can influence the stability of ordered polypeptide conformations. nih.gov

Azetidines can also serve as bioisosteres for other chemical groups. researchgate.net For example, the azetidine ring has been considered as a bioisosteric replacement for ketones and even trans amide bonds in cyclic peptides, helping to stabilize conformations that would otherwise be difficult to access. researchgate.netljmu.ac.uk This can lead to molecules with improved pharmacokinetic properties.

Azetidine-containing molecules have been developed as fluorescent probes for biological imaging. nih.gov The incorporation of an azetidine ring can enhance the photophysical properties of fluorophores, such as brightness, photostability, and water solubility. researchgate.netacs.org For instance, substituting the dimethylamine (B145610) groups on common fluorophores with azetidines has been shown to significantly improve their performance. nih.gov A molecule like this compound could potentially be functionalized with a fluorophore to create a molecular probe for studying biological systems. The phenoxypropoxy group might also influence the probe's localization within cells or its interaction with specific targets.

Azetidine Derivatives in Medicinal Chemistry Research

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. rsc.org Its incorporation into a drug candidate can lead to improved properties such as metabolic stability, aqueous solubility, and binding affinity. nih.gov The conformational rigidity imparted by the azetidine ring can also reduce the entropic penalty of binding to a target protein. enamine.net

Azetidine derivatives have been investigated for a wide range of therapeutic targets. For example, novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a protein implicated in cancer. acs.orgnih.gov Azetidine derivatives have also been explored as tricyclic antidepressant agents and dopamine (B1211576) antagonists. acs.org The 3-oxy-substituted azetidine core, as seen in this compound, is a common feature in many biologically active compounds. The ether linkage provides a flexible yet stable connection to a variety of functional groups, allowing for the exploration of a large chemical space to optimize interactions with a biological target. The diphenylmethyl group, when attached to the azetidine nitrogen, can increase lipophilicity, which may enhance a drug candidate's ability to cross cell membranes. nbinno.com The methanesulfonate (B1217627) group at the 3-position of the azetidine ring is a good leaving group, allowing for the introduction of diverse functional groups to create libraries of compounds for screening. nbinno.com

Potential as Amino Acid Surrogates and in Peptidomimetic Chemistry

The azetidine ring is a valuable tool in peptidomimetic chemistry, where the goal is to design molecules that mimic the structure and function of natural peptides. L-azetidine-2-carboxylic acid (Aze), the four-membered ring lower homologue of L-proline, is frequently incorporated into peptide chains to introduce conformational constraints. nih.govnih.govresearchgate.net

The smaller ring size of Aze compared to proline significantly alters the local peptide backbone geometry. nih.gov While proline is known to induce β-turns in peptides, the more constrained four-membered ring of azetidine residues preferentially stabilizes γ-turn-like conformations. acs.orgscite.ai This difference in induced secondary structure allows for fine-tuning of a peptide's three-dimensional shape, which is crucial for its biological activity. acs.org Studies on model tetrapeptides have shown that introducing an azetidine residue can perturb the typical secondary structure observed in proline-containing peptides, highlighting its role as a unique structural modulator. nih.govumich.edu

Furthermore, peptides containing azetidine residues can exhibit increased flexibility compared to their proline counterparts due to reduced steric hindrance, which can influence the stability of ordered polypeptide structures. nih.gov The ability to create these specific conformational biases makes azetidine-based amino acids powerful tools for exploring the structure-activity relationships of bioactive peptides. acs.org

| Azetidine-Containing Peptide/Analog | Key Structural Feature | Primary Conformational Influence | Reference |

|---|---|---|---|

| L-azetidine-2-carboxylic acid (Aze) | Four-membered ring | Lower homologue of proline, alters backbone torsion angles. | nih.gov |

| 2-Alkyl-2-carboxyazetidines | Alkyl substitution at Cα | Enhances the turn-inducing ability of the azetidine ring. | acs.org |

| Boc-(L-Aze-L-Pro)2-Opcp | Alternating Aze and Pro residues | Adopts an all-cis peptide bond conformation, compatible with a left-handed helix. | nih.gov |

| Boc-(L-Pro)3-L-Aze-Opcp | Single Aze residue in a polyproline sequence | Perturbs the typical polyproline secondary structure, inducing a mix of cis and trans peptide bonds. | nih.gov |

Scaffold for Diversification and Compound Library Synthesis

The azetidine core is a highly valuable scaffold in diversity-oriented synthesis (DOS), a strategy used to rapidly generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The synthesis and functionalization of densely substituted azetidine ring systems allow for access to a wide variety of fused, bridged, and spirocyclic molecular architectures. nih.govoregonstate.edubroadinstitute.orgnih.gov

Researchers have developed robust synthetic pathways to produce trisubstituted azetidines on a large scale. nih.gov These core structures serve as starting points for generating skeletal diversity through various chemical transformations. For example, functional groups on the azetidine ring can be manipulated to build more complex structures, such as azetidine-fused 8-membered rings via ring-closing metathesis or diazabicyclo[3.1.1]heptane systems. nih.gov This versatility enables the creation of large compound libraries with distinct three-dimensional shapes.

One notable application is the generation of lead-like molecules focused on targeting the central nervous system (CNS). nih.govoregonstate.edubroadinstitute.org By carefully selecting the building blocks and synthetic routes, libraries of azetidine-based compounds can be designed to possess physicochemical properties optimized for blood-brain barrier penetration. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines demonstrates the utility of this scaffold in generating large and diverse collections of drug-like molecules. nih.govbroadinstitute.orgnih.govresearchgate.net

Utilization in Polymerization Research

The significant ring strain of the four-membered azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP). researchgate.net Azetidines and their derivatives are key building blocks for the synthesis of polyamines, which have applications as antimicrobial coatings, CO2 adsorbents, and materials for gene transfection. rsc.org

The most common method for polymerizing azetidines is cationic ring-opening polymerization (CROP). researchgate.netacs.orgrsc.org This process is typically initiated by acids and results in the formation of poly(propylenimine) (PPI) or poly(trimethylenimine) (PTMI). acs.orgrsc.org Studies on the CROP of unsubstituted azetidine have shown that the polymerization proceeds to form hyperbranched polymers. rsc.org The reaction kinetics and the distribution of primary, secondary, and tertiary amines in the resulting polymer can be controlled by varying synthesis conditions such as temperature, reaction time, and monomer-to-initiator ratio. acs.orgosti.gov

More recently, anionic ring-opening polymerization (AROP) of N-activated azetidines, such as N-sulfonyl azetidines, has been developed. acs.orgnsf.gov AROP offers a higher degree of control compared to CROP and can produce linear polyimines and well-defined block copolymers. acs.orgnsf.gov The choice of the activating group on the nitrogen atom significantly impacts the polymerization kinetics and the properties of the resulting polymer. nsf.gov

| Polymerization Method | Monomer Type | Resulting Polymer Structure | Key Features & Applications | Reference |

|---|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | Unsubstituted Azetidine | Hyperbranched Poly(trimethylenimine) (hbPTMI) | Used to create CO2 capture materials when impregnated onto silica (B1680970) scaffolds. | acs.orgrsc.org |

| Anionic Ring-Opening Polymerization (AROP) | N-sulfonylazetidines (e.g., pTsAzet) | Linear Poly(sulfonylazetidine) | Allows for synthesis of polymers with target molecular weights and narrow dispersities. | acs.org |

| Anionic Ring-Opening Copolymerization | N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine | Statistical Copolymer | Enables production of closed-system block copolymers. | acs.org |

Chiral Auxiliaries and Templates in Asymmetric Synthesis

Chiral, non-racemic azetidines are highly effective as chiral auxiliaries and ligands in asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. birmingham.ac.ukwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a single enantiomer of the desired product. wikipedia.org

Since the 1990s, azetidine-derived ligands and organocatalysts have been utilized to induce asymmetry in a variety of chemical transformations, including Michael additions, Friedel-Crafts alkylations, and Henry reactions. birmingham.ac.ukresearchgate.net The rigidity of the azetidine scaffold is a key advantage, as it helps to create a well-defined and controlled catalytic pocket, leading to enhanced enantioselectivity. rsc.org

For example, C2-symmetric azetidines have been prepared and used as chiral auxiliaries for the asymmetric alkylation of propionamides. rsc.orgrsc.org In these applications, the stereochemistry of the azetidine auxiliary directs the approach of the electrophile, resulting in the preferential formation of one stereoisomer. The effectiveness of these azetidine-based auxiliaries has been compared to analogous pyrrolidine (B122466) (five-membered ring) systems. birmingham.ac.uk The development of synthetic routes to optically active azetidine derivatives, such as azetidine-2,4-dicarboxylic acid, has been crucial for expanding their use in this field. rsc.org

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Strategies for Azetidines

The construction of the strained azetidine (B1206935) ring has traditionally been a challenge for synthetic chemists. researchgate.netnih.gov Future research is increasingly focused on developing methods that are not only efficient but also environmentally benign.

Detailed Research Findings: Key areas of development include one-pot syntheses, the use of aqueous media, and metal-free reaction conditions. mdpi.com For instance, the Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) represents an atom-economical route to functionalized azetidines. mdpi.com Another sustainable approach is the intramolecular hydroamination of allylic sulfonamides, which can be achieved using electrocatalysis with a cobalt catalyst, avoiding harsh reagents. acs.org This method provides access to the azetidine core through C-N bond formation under mild conditions. acs.org

Photochemical methods, such as the aza Paternò-Büchi reaction, are also gaining traction. smolecule.com This reaction involves the [2+2] photocycloaddition of imines and alkenes, often mediated by visible light, to directly form the azetidine ring. rsc.org These light-driven syntheses can offer high levels of stereocontrol and functional group tolerance. rsc.orgmit.edu For a compound like 3-(3-Phenoxypropoxy)azetidine, future synthetic strategies could involve the photocatalytic coupling of an appropriate alkene with an imine precursor, or the electrocatalytic cyclization of a phenoxypropoxy-substituted amine, thereby reducing waste and energy consumption compared to traditional multi-step syntheses.

Advanced Catalyst Design for Azetidine Transformations

Catalysis is central to overcoming the activation barriers associated with forming and functionalizing the azetidine ring. The design of novel catalysts is a key driver of innovation in this field.

Detailed Research Findings: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been instrumental in developing new synthetic routes. rsc.org For example, palladium(II)-catalyzed intramolecular C(sp³)–H amination allows for the direct formation of the azetidine ring from readily available precursors. rsc.org Lanthanide (III) triflates, such as La(OTf)₃, have emerged as highly effective catalysts for the regioselective intramolecular aminolysis of epoxy amines to furnish azetidines. frontiersin.org This method is notable for its high yields and tolerance of various functional groups. frontiersin.org

Biocatalysis represents another exciting frontier. Engineered enzymes, such as variants of cytochrome P450, are being developed as "carbene transferases." nih.gov These biocatalysts can perform reactions like the one-carbon ring expansion of aziridines to azetidines via a mit.edunih.gov-Stevens rearrangement with exceptional enantioselectivity (99:1 er), a transformation not currently achievable with other catalyst types. nih.gov The synthesis of chiral azetidines, which is crucial for pharmaceutical applications, could be greatly advanced by these enzymatic methods. For this compound, advanced catalysts could enable its enantioselective synthesis or its use in catalytic amounts as a chiral ligand in other reactions.

Computational-Driven Design of Azetidine-Based Systems

Computational chemistry has become an indispensable tool for accelerating research in azetidine chemistry. It provides deep insights into reaction mechanisms and aids in the rational design of new molecules and catalysts.

Detailed Research Findings: Computational models are being used to predict the feasibility and outcomes of complex reactions. Recently, researchers at MIT and the University of Michigan developed computational models to guide the photocatalytic synthesis of azetidines. mit.edu By calculating the frontier orbital energies of precursor alkenes and oximes, they could predict which pairs would react successfully, moving beyond a trial-and-error approach. mit.edu Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity in the La(OTf)₃-catalyzed synthesis of azetidines, revealing that lanthanum complexes coordinated to the substrate likely contribute to the observed reaction pathway. frontiersin.org

These computational tools also aid in fragment-based drug design, where the rigid azetidine scaffold is highly valued. enamine.net The conformational rigidity of the azetidine ring reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity drug candidates. enamine.net Computational screening can help identify promising azetidine-based compounds, like derivatives of this compound, for specific biological targets before committing to their synthesis. nih.gov

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology is a fertile ground for discovering new applications for azetidine-containing molecules. The unique properties of the azetidine ring make it an attractive scaffold for creating probes and therapeutic agents. nih.gov

Detailed Research Findings: Azetidines are increasingly used as building blocks in the creation of small molecule libraries for drug discovery, particularly for targets in the central nervous system (CNS). nih.govacs.org The synthesis of diverse libraries of fused, bridged, and spirocyclic azetidines allows for the exploration of new chemical space. nih.govacs.org The azetidine motif can modulate key physicochemical properties like solubility and lipophilicity, which are critical for drug efficacy. nih.gov

Furthermore, azetidines serve as valuable bioisosteres, mimicking other functional groups or ring systems to improve pharmacological properties. nih.gov For example, the azetidine ring can act as a conformationally restricted analogue of amines or other small alkyl groups, helping to optimize ligand-protein interactions. rsc.orgnih.gov In this context, a molecule like this compound could serve as a scaffold in a diversity-oriented synthesis campaign to generate novel compounds for biological screening. nih.gov Its phenoxypropoxy side chain provides a vector for further chemical modification, while the azetidine core imparts conformational rigidity, a desirable trait for biologically active molecules. enamine.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.